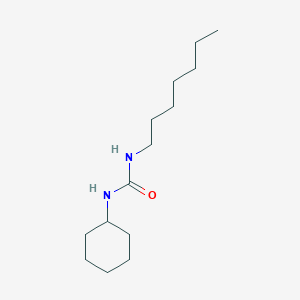

N-cyclohexyl-N'-heptylurea

Beschreibung

N-Cyclohexyl-N'-heptylurea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea moiety and a heptyl (C₇H₁₅) alkyl chain on the adjacent nitrogen. The molecular formula of this compound is inferred as C₁₄H₂₇N₂O, with a calculated molecular weight of 239.38 g/mol.

Eigenschaften

CAS-Nummer |

303092-06-0 |

|---|---|

Molekularformel |

C14H28N2O |

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

1-cyclohexyl-3-heptylurea |

InChI |

InChI=1S/C14H28N2O/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H2,15,16,17) |

InChI-Schlüssel |

FTGMRFVJYREUIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCNC(=O)NC1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Cyclohexyl-N'-Heptylurea kann durch die nukleophile Addition von Cyclohexylamin an Heptylisocyanat erfolgen. Diese Reaktion findet typischerweise in einem wässrigen Medium ohne die Notwendigkeit organischer Co-Lösungsmittel statt, was sie zu einem umweltfreundlichen Verfahren macht . Die Reaktionsbedingungen sind mild, und das Produkt kann in guten bis ausgezeichneten Ausbeuten mit hoher chemischer Reinheit erhalten werden.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Herstellung von this compound die Verwendung von großtechnischen Reaktoren umfassen, in denen Cyclohexylamin und Heptylisocyanat unter kontrollierten Bedingungen kombiniert werden. Der Prozess ist so konzipiert, dass er skalierbar und effizient ist, um hohe Ausbeuten und minimale Umweltbelastungen zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antifungale Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um das Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: this compound wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen sind noch Gegenstand der Untersuchung, aber vorläufige Studien deuten darauf hin, dass sie bestimmte Signalwege modulieren können, die an Zellwachstum und -differenzierung beteiligt sind.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N’-heptylurea has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: N-cyclohexyl-N’-heptylurea is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-cyclohexyl-N’-heptylurea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Alkyl Chain Length Variations

a. N-Cyclohexyl-N'-Decylurea (CDU-2)

- Structure : Cyclohexyl (C₆H₁₁) and decyl (C₁₀H₂₁) substituents.

- Molecular Weight : 297.49 g/mol (vs. 239.38 g/mol for heptyl derivative).

- Properties : Increased hydrophobicity due to the longer alkyl chain, reducing aqueous solubility. Used as a chiral building block in enantioselective synthesis .

- Synthesis Yield : Comparable to N-cyclohexyl-N'-heptylurea, with yields for similar urea derivatives ranging from 41.4% to 76.7% depending on reaction conditions .

b. N-Cyclohexyl-N'-Methylurea

- Structure : Cyclohexyl and methyl (CH₃) groups.

- Molecular Weight : 170.25 g/mol.

- Properties: Higher polarity and solubility in polar solvents compared to heptyl/decyl analogs. Limited applications in hydrophobic systems.

Key Trend : Increasing alkyl chain length correlates with enhanced lipophilicity (logP) and reduced solubility in polar solvents, making longer-chain derivatives suitable for lipid-based formulations .

Aryl-Substituted Ureas

a. N-Cyclohexyl-N'-Mesitylurea

- Structure : Cyclohexyl and mesityl (2,4,6-trimethylphenyl) groups.

- Molecular Weight : 260.37 g/mol.

- Used in supramolecular chemistry due to π-π stacking interactions .

b. N,N''-(Methylenedi-4,1-phenylene)bis N'-Cyclohexylurea

- Structure : Bis-urea with cyclohexyl and phenyl groups.

- Molecular Weight : 433.56 g/mol (CAS 58890-25-8).

- Applications : Acts as a cross-linking agent in polymer chemistry, leveraging hydrogen-bonding interactions .

Comparison : Aryl-substituted ureas exhibit distinct electronic and steric profiles compared to alkyl analogs, favoring applications in materials science over biological systems.

Hydroxyurea Derivatives

Example : N-Cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide

- Structure : Cyclohexanemethyl group with a hydroxylated urea moiety.

- Properties : Enhanced hydrogen-bonding capacity due to the hydroxyl group, enabling interactions with biomolecules like DNA or enzymes. Used in medicinal chemistry for enzyme inhibition .

- Key Difference: Hydroxyureas are more reactive in biological systems compared to non-hydroxylated analogs like this compound.

Carbodiimide Reagents

Example : N-Cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMCT)

- Structure : Cyclohexyl group paired with a morpholinium-ethylcarbodiimide.

- Applications : Widely used in RNA chemistry to modify pseudouridine (Ψ) residues, enabling structural studies of nucleic acids .

- Reactivity : Carbodiimides undergo nucleophilic addition with RNA bases, unlike ureas, which are typically inert under similar conditions.

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Trends

- Synthetic Efficiency : Yields for urea derivatives vary significantly (41.4–76.7%) based on alkyl chain length and purification methods, with longer chains often requiring chromatographic techniques .

- Biological vs. Material Applications : Alkyl/aryl ureas are favored in material science for their hydrogen-bonding networks, while hydroxyureas and carbodiimides dominate biochemical applications .

- Thermodynamic Stability : Cyclohexyl groups enhance conformational rigidity, improving thermal stability in polymers compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.